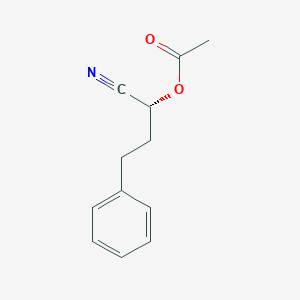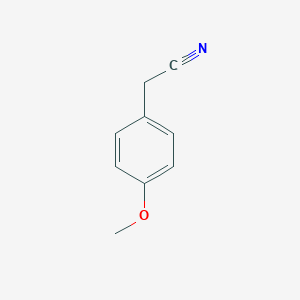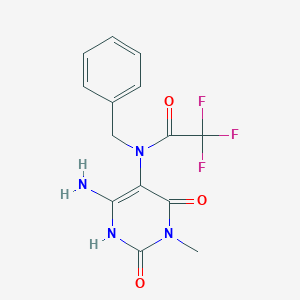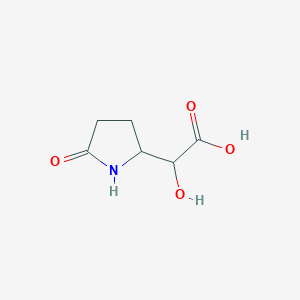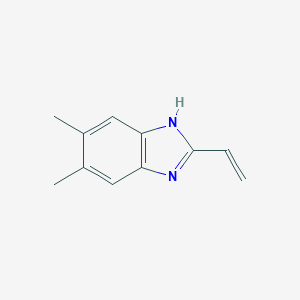
2-Vinyl-5,6-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vinyl-5,6-dimethyl-1H-benzimidazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as VDM, and it is a structural analog of purines. VDM has been found to exhibit a wide range of biochemical and physiological effects, making it an important compound for research purposes.
Aplicaciones Científicas De Investigación
VDM has been extensively studied for its potential applications in various fields of science. One of the most significant applications of VDM is in the field of biochemistry. VDM has been found to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid. This inhibition has potential therapeutic applications in the treatment of gout and other conditions associated with high levels of uric acid.
VDM has also been studied for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cells, including breast cancer cells and leukemia cells. This inhibition is thought to be due to the ability of VDM to induce apoptosis, or programmed cell death, in these cells.
Mecanismo De Acción
The mechanism of action of VDM is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. VDM has also been found to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
VDM has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including xanthine oxidase and topoisomerase II. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of VDM is its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it an important compound for research purposes in the fields of biochemistry and cancer biology. However, there are also limitations to the use of VDM in lab experiments. For example, it is a relatively complex compound to synthesize, and it may not be readily available in large quantities.
Direcciones Futuras
There are many potential future directions for research on VDM. One area of interest is the development of VDM analogs with improved properties for use in cancer therapy. Another area of interest is the study of the mechanism of action of VDM and the identification of its molecular targets. Additionally, research on the synthesis of VDM and its analogs may lead to the development of more efficient methods for producing these compounds. Overall, VDM is a promising compound with many potential applications in various fields of science.
Métodos De Síntesis
The synthesis of VDM involves the reaction of 2-vinyl-1H-benzimidazole with dimethylamine in the presence of a catalyst. This reaction results in the formation of 2-vinyl-5,6-dimethyl-1H-benzimidazole. The yield of this reaction is typically high, and the purity of the product can be increased through recrystallization.
Propiedades
Número CAS |
136616-63-2 |
|---|---|
Nombre del producto |
2-Vinyl-5,6-dimethyl-1H-benzimidazole |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-ethenyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h4-6H,1H2,2-3H3,(H,12,13) |
Clave InChI |
ZBROKEOFSJLGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Sinónimos |
1H-Benzimidazole,2-ethenyl-5,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



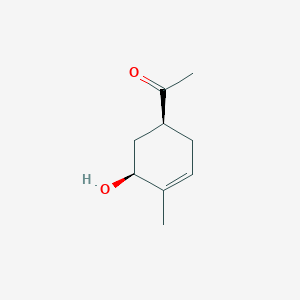
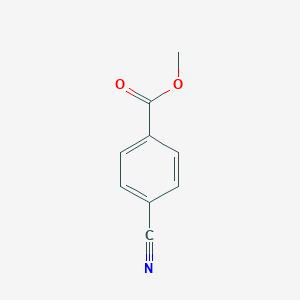
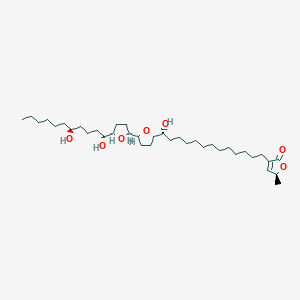
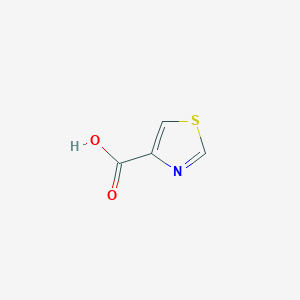
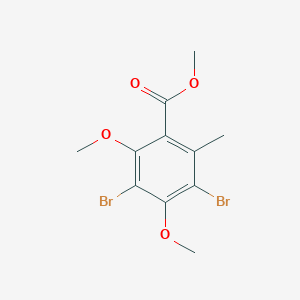
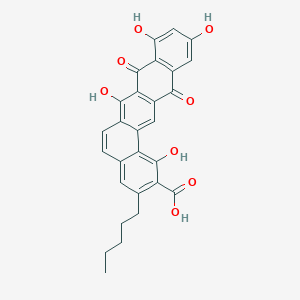
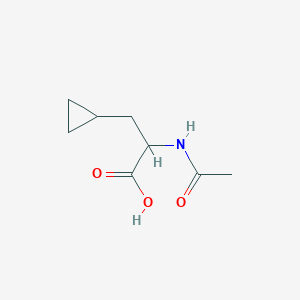
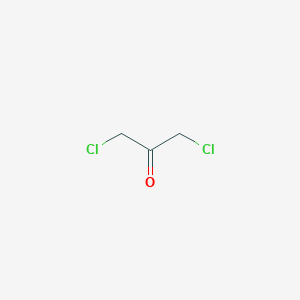
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
